1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95407-86-6 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1,3,4,7-tetramethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H14N2/c1-7-5-11-9(3)12-8(2)10(4)13(11)6-7/h5-6H,1-4H3 |
InChI Key |
IGNRMBDEFGJQJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C(C2=C1)C)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrrolo 1,2 a Pyrazine Analogues and Derivatives
Established Synthetic Routes to the Pyrrolo[1,2-A]pyrazine (B1600676) Core
The construction of the bicyclic pyrrolo[1,2-a]pyrazine system can be approached in several ways, primarily involving the formation of the pyrazine (B50134) ring onto a pre-existing pyrrole (B145914) moiety or vice versa.
Cyclization Strategies for Pyrazine Ring Annulation
A predominant strategy for synthesizing the pyrrolo[1,2-a]pyrazine core involves the annulation of a pyrazine ring onto a pyrrole precursor. This can be achieved through various intramolecular cyclization reactions. One effective method starts from N-substituted pyrrole-2-carboxamides. For instance, N-allyl pyrrole-2-carboxamide can undergo palladium-catalyzed cyclization to form the corresponding pyrrolo[1,2-a]pyrazine. mdpi.com
Another approach involves the cyclization of N-alkyne-substituted pyrrole derivatives. The intramolecular cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can lead to the formation of the pyrrolopyrazinone core. The regioselectivity of this cyclization, yielding either 6-exo-dig or 6-endo-dig products, is influenced by the electronic nature of the substituents on the alkyne. beilstein-journals.org
Furthermore, the reaction of N-(2-bromoethyl)pyrrole-2-carboxylates with amines provides a two-component route to N-substituted dihydropyrrolopyrazinones. This reaction likely proceeds through the initial substitution of the bromine by the amine, followed by an intramolecular lactamization to form the pyrazinone ring. mdpi.com
| Starting Material | Reagents/Conditions | Product Type | Ref |
| N-allyl pyrrole-2-carboxamide | Pd(OAc)₂, oxidant | Pyrrolo[1,2-a]pyrazine | mdpi.com |
| N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Hydrazine | Pyrrolopyrazinone | beilstein-journals.org |
| N-(2-bromoethyl)pyrrole-2-carboxylates | Amines | N-substituted dihydropyrrolopyrazinone | mdpi.com |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like pyrrolo[1,2-a]pyrazines in a single synthetic operation. The Ugi reaction, a well-known MCR, has been applied to the synthesis of polysubstituted pyrrolopyrazinones. By utilizing N-(2-oxopropyl)pyrrole-2-carboxylic acids, where the acid and ketone components are part of the same pyrrole moiety, the addition of an isonitrile and an amine leads to the formation of a diverse library of these bicyclic structures. mdpi.com
Another MCR strategy is the Castagnoli–Cushman reaction. This reaction, when applied to pyrrole cyclic anhydrides, can also yield the dihydropyrrolopyrazinone scaffold. mdpi.com A three-component reaction involving 1,2-diaminoethane, dialkyl acetylenedicarboxylate, and various biselectrophiles presents a direct route to pyrrolopyrazinones. mdpi.com Similarly, a scandium-catalyzed one-pot three-component coupling of a pyrrole derivative, an amine, and a trialkylphosphite has been developed to access 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates, showcasing the versatility of MCRs in creating highly functionalized pyrazine units. rsc.org
| MCR Type | Key Components | Product | Ref |
| Ugi Reaction | N-(2-oxopropyl)pyrrole-2-carboxylic acid, isonitrile, amine | Polysubstituted pyrrolopyrazinone | mdpi.com |
| Castagnoli–Cushman | Pyrrole cyclic anhydride | Dihydropyrrolopyrazinone | mdpi.com |
| Three-component | 1,2-diaminoethane, dialkyl acetylenedicarboxylate, biselectrophile | Pyrrolopyrazinone | mdpi.com |
| Kabachnik–Fields type | Pyrrole derivative, amine, trialkylphosphite | 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonate | rsc.org |
Functionalization and Derivatization of the Pyrrolo[1,2-A]pyrazine Nucleus
The biological activity of pyrrolo[1,2-a]pyrazine derivatives can be fine-tuned by introducing various functional groups onto the core structure. Several methodologies have been developed to achieve this, often by employing functionalized precursors in the ring-forming steps.
Utilizing Pyrrole-Containing Substrates in Ring Formation
One of the most efficient approaches to functionalized pyrrolo[1,2-a]pyrazines involves the use of pre-functionalized pyrrole substrates that undergo cyclization to build the pyrazine ring. nih.gov This "pyrrole-first" strategy allows for the introduction of desired substituents at specific positions on the pyrrole ring before the final annulation step. For example, starting with substituted pyrrole-2-carboxylic acids or their derivatives allows for the synthesis of pyrrolo[1,2-a]pyrazines with corresponding substituents on the pyrrole moiety of the final product. mdpi.com The synthesis of the pyrrolo[1,2-a]pyrazine core has been achieved from pyrrole itself, highlighting the foundational role of this substrate. researchgate.net
Enaminone-Mediated Cyclocondensation Pathways
A novel approach for the synthesis of pyrrolo[1,2-a]pyrazines utilizes pyrrole-based enaminones as key building blocks. nih.govmdpi.com These enaminones can be prepared from the corresponding 2-formylpyrrole derivatives. Subsequent cyclization of these 2-formylpyrrole-based enaminones in the presence of a nitrogen source, such as ammonium (B1175870) acetate, yields the pyrrolo[1,2-a]pyrazine ring system. nih.govmdpi.com This method provides a straightforward route to 4-substituted pyrrolo[1,2-a]pyrazines. The reaction conditions, including the choice of base and solvent, can be optimized to improve yields. nih.gov
| Enaminone Precursor | Reagents for Cyclization | Product Type | Ref |
| 2-formylpyrrole-based enaminone | Ammonium acetate, Base (e.g., Li₂CO₃) | 4-substituted pyrrolo[1,2-a]pyrazine | nih.gov |
Regiodivergent Electrophilic Acylation and Subsequent Condensation Reactions
The regioselective functionalization of the pyrrole ring is a crucial step in the synthesis of specifically substituted pyrrolo[1,2-a]pyrazine analogues. Electrophilic acylation of pyrroles can be directed to either the C2 or C3 position depending on the reaction conditions and the nature of the protecting group on the pyrrole nitrogen. For instance, the AlCl₃-catalyzed acylation of 1-(phenylsulfonyl)pyrrole (B93442) results in 3-acyl derivatives, whereas BF₃·OEt₂-catalyzed reactions predominantly yield 2-acyl derivatives. datapdf.com
These regioselectively acylated pyrroles can then serve as versatile intermediates for the construction of the pyrazine ring. For example, a 2-acylpyrrole can be elaborated through a series of steps, including condensation with an appropriate amine-containing fragment, to form the annulated pyrazine ring. This strategy allows for precise control over the substitution pattern of the final pyrrolo[1,2-a]pyrazine product. The use of N-acylbenzotriazoles in the presence of a Lewis acid like TiCl₄ also provides a mild and regioselective method for the C-acylation of pyrroles, which can then be used in subsequent condensation reactions. nih.gov
| Pyrrole Substrate | Acylating Agent | Catalyst | Major Product | Ref |
| 1-(Phenylsulfonyl)pyrrole | Acyl chloride | AlCl₃ | 3-Acylpyrrole | datapdf.com |
| 1-(Phenylsulfonyl)pyrrole | Acyl chloride | BF₃·OEt₂ | 2-Acylpyrrole | datapdf.com |
| Pyrrole | N-Acylbenzotriazole | TiCl₄ | 2-Acylpyrrole | nih.gov |
| 1-Triisopropylsilylpyrrole | N-Acylbenzotriazole | TiCl₄ | 3-Acylpyrrole | nih.gov |
Transformations Involving Halogenated and Trifluoromethylated Precursors
The introduction of halogen and trifluoromethyl groups onto the pyrrolo[1,2-a]pyrazine core serves as a critical step for further functionalization and the synthesis of complex analogues. These electron-withdrawing groups can significantly alter the chemical reactivity of the heterocyclic system and are valuable handles for cross-coupling reactions.
One method for preparing trifluoromethylated derivatives involves the condensation of 2-(trifluoroacetyl)furans with ethylenediamine. researchgate.net This reaction yields 1-trifluoromethyl-3,4-dihydropyrrolo[1,2-a]pyrazine intermediates. These precursors can undergo further transformations; for instance, reactions with nucleophiles can lead to the conversion of the trifluoromethyl group into amide and amidine functionalities, accompanied by the aromatization of the dihydropyrazine (B8608421) ring through the formal elimination of hydrogen fluoride. researchgate.net
Halogenated pyrrolo[1,2-a]pyrazine derivatives are also key intermediates. For example, in the synthesis of more complex fused systems like piperazinyl-pyrrolo[1,2-a]quinoxalines, a crucial step involves the selective bromination of the pyrrolo[1,2-a]quinoxaline (B1220188) core. rsc.org This is often achieved using reagents such as N-bromosuccinimide (NBS), which can introduce a bromine atom at a specific position, for instance, the C1 position of 4-phenylpyrrolo[1,2-a]quinoxaline. rsc.org
The resulting halogenated compounds are versatile substrates for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, allows for the coupling of various substituted piperazines with the bromo-derivative, creating a diverse set of analogues. rsc.org This reaction typically uses a palladium catalyst like Pd₂(dba)₃ with a suitable ligand such as BINAP. rsc.org Similarly, direct C6-arylation of the parent pyrrolo[1,2-a]pyrazine scaffold can be achieved with various aryl bromides, demonstrating another powerful application of halogenated precursors in building molecular complexity. scispace.com
| Precursor Type | Synthetic Step | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Trifluoromethylated | Condensation/Cyclization | 2-(Trifluoroacetyl)furans, Ethylenediamine | 1-Trifluoromethyl-3,4-dihydropyrrolo[1,2-a]pyrazines | researchgate.net |
| Trifluoromethylated | Nucleophilic Substitution/Aromatization | O- and N-nucleophiles | 1-Amide/Amidine-pyrrolo[1,2-a]pyrazines | researchgate.net |
| Halogenated (Bromo) | Electrophilic Bromination | N-Bromosuccinimide (NBS) | 1-Bromo-4-phenylpyrrolo[1,2-a]quinoxaline | rsc.org |
| Halogenated (Bromo) | Buchwald-Hartwig Amination | Substituted piperazines, Pd₂(dba)₃, BINAP, t-BuONa | 1-Piperazinyl-4-phenylpyrrolo[1,2-a]quinoxalines | rsc.org |
| Halogenated (Aryl Bromides) | Direct C6-Arylation | Pyrrolo[1,2-a]pyrazines, Aryl bromides, Pd catalyst | C6-Aryl-pyrrolo[1,2-a]pyrazines | scispace.com |
Strategic Design for Chemical Library Synthesis and Diversity-Oriented Approaches
The development of chemical libraries based on privileged scaffolds like pyrrolo[1,2-a]pyrazine is a cornerstone of modern drug discovery. nih.gov These libraries allow for the systematic exploration of chemical space to identify compounds with desired biological activities. Strategic design and diversity-oriented synthesis (DOS) are key concepts in this endeavor.
The goal of these strategies is to expand the chemical territory of a particular compound class by creating a collection of molecules with distinctive and varied substitution patterns. nih.gov A powerful approach to achieve this is through regiodivergent reactions, where reaction conditions are tuned to selectively furnish different constitutional isomers from a common precursor. For the pyrrolo[1,2-a]pyrazine core, methods like regiodivergent electrophilic acylation (e.g., Vilsmeier-Haack formylation or Friedel-Crafts acetylation) followed by further reactions like aldol (B89426) condensation can introduce a wide range of substituents at different positions. nih.gov
Diversity-oriented synthesis aims to efficiently generate structural complexity from simple starting materials. For the pyrrolo[1,2-a]pyrazine framework, this can involve multi-component reactions or tandem reaction sequences that rapidly build the core structure while incorporating multiple points of diversity. researchgate.net For example, a library can be constructed via the direct C6-arylation of the pyrrolo[1,2-a]pyrazine core with a collection of different aryl bromides, quickly generating a series of analogues with varied C6 substituents. scispace.com The resulting library of compounds can then be subjected to biological screening to identify structure-activity relationships (SAR). nih.gov
| Strategy | Key Methodologies | Objective | Reference |
|---|---|---|---|
| Chemical Space Expansion | Regiodivergent electrophilic acylation (Vilsmeier-Haack, Friedel-Crafts), Aldol condensation | Create distinctive substitution patterns to expand the chemical territory. | nih.gov |
| Diversity-Oriented Synthesis (DOS) | Direct C-H arylation with a library of aryl bromides | Rapidly generate a diverse set of analogues for biological screening. | scispace.com |
| Multi-component Reactions | One-pot synthesis involving multiple starting materials | Efficiently construct complex molecules with multiple diversity points in a single step. | researchgate.net |
Electrophilic Aromatic Substitution Reactions
The pyrrolo[1,2-a]pyrazine system undergoes electrophilic aromatic substitution, with the reaction site being influenced by the electronic characteristics of the bicyclic structure. The electron-rich pyrrole moiety is the preferred site for electrophilic attack over the electron-deficient pyrazine ring. Theoretical calculations and experimental results indicate that substitution occurs preferentially at the C1 and C3 positions of the pyrrole ring.
Nitration of pyrrolo[1,2-a]pyrazines has been achieved using nitrating agents such as a nitrating mixture or acetyl nitrate. researchgate.net The regioselectivity of these reactions can be complex, sometimes leading to a mixture of products or oxidation of side-chains, depending on the substituents present on the ring system. researchgate.net For instance, the stability of the intermediate carbocation (Wheland intermediate) plays a crucial role in determining the outcome. Attack at C3 results in an intermediate where the positive charge can be delocalized without disrupting the aromaticity of the six-membered pyrazine ring, which is generally a more stable arrangement. stackexchange.com
Table 1: Electrophilic Nitration of Pyrrolo[1,2-a]pyrazine Derivatives
| Reagent | Products | Observations |
|---|---|---|
| Nitrating Mixture | Nitro derivatives | Synthesis of various nitro compounds. researchgate.net |
Reactions with Organometallic Reagents and Subsequent Derivatization
The pyrazine ring of the pyrrolo[1,2-a]pyrazine system is susceptible to nucleophilic attack by organometallic reagents, such as organolithium compounds. acs.orgnih.gov This reactivity is characteristic of electron-deficient nitrogen-containing heterocycles. The addition typically occurs at the C4 position, leading to the formation of a dihydropyrrolo[1,2-a]pyrazine intermediate.
This intermediate can then be derivatized further. For example, quenching the reaction with an electrophile can introduce a new substituent at the C4 position. Alternatively, oxidation of the dihydro intermediate can lead to the restoration of aromaticity, resulting in a C4-substituted pyrrolo[1,2-a]pyrazine. This two-step sequence of nucleophilic addition followed by oxidation or electrophilic quenching provides a versatile method for the functionalization of the pyrazine ring.
Directed Metalation and Electrophilic Quenching Studies
Directed metalation offers a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of pyrrolo[1,2-a]pyrazines, a strong base such as lithium diisopropylamide (LDA) can be used to deprotonate a specific carbon atom, creating a lithiated intermediate. acs.orgnih.gov This intermediate then readily reacts with a variety of electrophiles, allowing for the introduction of diverse functional groups.
Studies have shown that metalation of the parent pyrrolo[1,2-a]pyrazine with LDA occurs regioselectively. nih.gov The resulting anion can be quenched with electrophiles like alkyl halides, aldehydes, or ketones. The position of metalation is directed by the most acidic proton, which is influenced by the inductive and resonance effects of the nitrogen atoms in the heterocyclic system. This method provides a complementary approach to electrophilic substitution for functionalizing the scaffold.
Quaternization of Nitrogen Centers and Generation of Reactive Ylides
The pyrrolo[1,2-a]pyrazine skeleton contains two nitrogen atoms, but only the non-bridgehead nitrogen (N2) is readily susceptible to quaternization. acs.orgnih.gov Reaction with alkylating agents, such as alkyl halides, leads to the formation of pyrrolo[1,2-a]pyrazin-2-ium salts.
These quaternary salts are valuable precursors for the generation of reactive azomethine ylides. acs.org Treatment of the salt with a base results in the deprotonation of the carbon atom adjacent to the positively charged nitrogen, yielding a 1,3-dipole. These N-ylides are not typically isolated but are generated in situ for use in subsequent reactions, most notably 1,3-dipolar cycloadditions.
Table 2: Generation and Reaction of Azomethine Ylides
| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Product Type |
|---|
Pericyclic Reactions and Cycloaddition Chemistry
The azomethine ylides derived from pyrrolo[1,2-a]pyrazinium salts are key intermediates in various pericyclic reactions, particularly cycloadditions.
The generated azomethine ylides readily participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles. acs.orgnih.gov This reaction is a powerful tool for constructing complex, fused heterocyclic systems. Suitable dipolarophiles include alkenes and alkynes bearing electron-withdrawing groups.
The reaction of these ylides with dipolarophiles can lead to the formation of novel polycyclic structures, such as dipyrrolo[1,2-a]pyrazines and pyrazolo[1,5-a]-pyrrolo[2,1-c]pyrazines. acs.orgnih.gov The intermolecular 1,3-dipolar cycloaddition of azomethine ylides is an efficient method for creating five-membered nitrogen-containing rings. semanticscholar.orgkoreascience.kr
In cases where the pyrrolo[1,2-a]pyrazine derivative is substituted with a suitable dipolarophile tethered to the main scaffold, intramolecular 1,3-dipolar cycloadditions can occur. acs.orgnih.gov This process allows for the efficient construction of constrained, polycyclic cage-like structures. The feasibility and outcome of the intramolecular cycloaddition depend on the length and nature of the tether connecting the ylide and the dipolarophilic moiety. An example includes the synthesis of decahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines via an intramolecular [3+2] cycloaddition. rsc.org
Table 3: Cycloaddition Reactions of Pyrrolo[1,2-a]pyrazine Derivatives
| Reaction Type | Ylide Source | Dipolarophile | Product Class |
|---|---|---|---|
| Intermolecular 1,3-Dipolar Cycloaddition | Pyrrolo[1,2-a]pyrazin-2-ium salt + Base | Activated Alkenes/Alkynes | Dipyrrolo[1,2-a]pyrazines |
Oxidative and Reductive Transformations of Pyrrolo[1,2-A]pyrazine Derivatives
The chemical behavior of the pyrrolo[1,2-a]pyrazine scaffold in redox reactions is a critical aspect of its synthetic utility and potential applications. The electron-rich nature of the pyrrole ring and the electron-withdrawing character of the pyrazine moiety create a unique electronic landscape that influences its susceptibility to oxidation and reduction. While specific studies on 1,3,4,7-tetramethylpyrrolo[1,2-a]pyrazine are limited, the reactivity of the broader class of pyrrolo[1,2-a]pyrazine derivatives provides significant insights into its expected transformations.
Oxidative Transformations
Oxidative reactions of pyrrolo[1,2-a]pyrazine derivatives can lead to the formation of novel functionalized compounds or serve as a method for aromatization of partially saturated precursors. Manganese dioxide (MnO2) is a noteworthy reagent in this context, often employed for its mild and selective oxidizing properties.
MnO2-Mediated Reactions
Manganese dioxide is a versatile oxidizing agent for various heterocyclic systems. In the context of pyrrolo[1,2-a]pyrazine synthesis, it has been effectively used for the aromatization of precursor molecules. For instance, the oxidation of a proline-derived dihydropyrrazinone to its corresponding pyrrole derivative, a key step in forming the pyrrolo[1,2-a]pyrazinone core, has been accomplished using MnO2. This transformation highlights the reagent's ability to selectively dehydrogenate the pyrrolidine (B122466) ring to a pyrrole without affecting other sensitive functional groups within the molecule.
While direct oxidation of the fully aromatic this compound with MnO2 is not extensively documented, the general reactivity of N-heterocycles suggests that under forcing conditions, oxidation could potentially occur at the methyl groups or the electron-rich pyrrole ring, leading to hydroxylated or carbonylated products.
Aromatization of Dihydropyrrolo[1,2-a]pyrazines
| Substrate | Reagent/Conditions | Product | Transformation |
| Proline-derived dihydropyrrazinone | MnO2 | Pyrrolo[1,2-a]pyrazinone | Aromatization of the pyrrolidine ring |
| 1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine | Nucleophile | Aromatic pyrrolo[1,2-a]pyrazine | Aromatization via elimination |
Reductive Transformations
The reduction of the pyrrolo[1,2-a]pyrazine system can be achieved through various methods, primarily targeting the pyrazine ring. These reductions can lead to partially or fully saturated derivatives, significantly altering the molecule's three-dimensional structure and properties.
Catalytic Hydrogenation
Catalytic hydrogenation is a powerful tool for the reduction of the pyrrolo[1,2-a]pyrazine nucleus. A notable example is the iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts. In this transformation, the aromatic pyrazinium cation is fully reduced to a chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) with high enantioselectivity. This method underscores the feasibility of reducing the pyrazine portion of the scaffold, particularly when the ring is activated, as in the case of the pyrazinium salt.
Hydride Reductions
Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH4), are also employed in the transformation of pyrrolo[1,2-a]pyrazine derivatives. For instance, a pyrrolopyrazinedione derivative can be selectively reduced at a carbonyl group within the pyrazinone ring using sodium borohydride. This indicates that while the aromatic core may be resistant to reduction by mild hydride reagents, functional groups appended to the ring system are susceptible to such transformations.
| Substrate | Reagent/Conditions | Product | Transformation |
| Pyrrolo[1,2-a]pyrazinium salt | H2, Iridium catalyst | 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine | Full reduction of the pyrazine ring |
| Pyrrolopyrazinedione | NaBH4 | Hydroxypyrrolopyrazinone | Reduction of a carbonyl group |
Research and Potential Applications
While specific research on 1,3,4,7-tetramethylpyrrolo[1,2-a]pyrazine is limited, its structural similarity to other biologically active pyrazines and pyrrolopyrazines suggests potential areas of application. For instance, tetramethylpyrazine (also known as ligustrazine), isolated from fermented foods, is known to have various pharmacological effects, including liver-protective and potential antitumor properties. nih.gov
Advanced Spectroscopic and Crystallographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from advanced NMR experiments like COSY, HSQC, and HMBC for 1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine are not available in published literature. This information is crucial for the definitive assignment of the proton and carbon signals and for confirming the connectivity of the molecular structure.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
While the exact molecular mass of this compound can be calculated from its chemical formula (C₁₁H₁₄N₂), experimental mass spectrometry data, including the molecular ion peak and the fragmentation pattern, have not been documented in available scientific resources. This data would be essential for confirming the molecular weight and providing insights into the compound's stability and structural features.
Infrared (IR) Spectroscopy for Functional Group Identification
The characteristic infrared absorption bands for the functional groups present in this compound have not been experimentally recorded and reported. IR spectroscopy would typically be used to identify C-H stretching and bending vibrations of the methyl and aromatic protons, as well as the C=C and C=N stretching vibrations of the heterocyclic ring system.
X-ray Crystallography for Definitive Solid-State Structural Analysis
There are no published X-ray crystallographic studies for this compound. Consequently, critical data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. This technique would provide the most definitive evidence of the compound's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Computational and Theoretical Chemistry Studies of Pyrrolo 1,2 a Pyrazine Systems
Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory) for Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental in elucidating the electronic properties of heterocyclic systems like pyrrolo[1,2-a]pyrazines. Methods such as ab initio and Density Functional Theory (DFT) are employed to predict molecular geometries, electronic structures, and aromaticity.
For the parent pyrrolo[1,2-a]pyrazine (B1600676), ab initio calculations have been used to investigate its basic chemistry. These studies help in understanding the electron distribution and reactivity of the heterocyclic system. DFT methods, which are computationally more efficient for larger molecules, are widely used to study the physicochemical properties of related nitrogen-containing fused ring systems. These calculations can determine parameters like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
Elucidation of Electronic Excited States via Time-Dependent DFT (TDDFT)
Time-Dependent Density Functional Theory (TDDFT) is a powerful tool for studying the electronic excited states of molecules. This method is instrumental in predicting absorption and emission spectra, providing insights into the photophysical properties of compounds. For pyrrolo[1,2-a]pyrazine derivatives, TDDFT calculations can identify the nature of electronic transitions, such as n → π* or π → π*, and their corresponding energies. This information is crucial for designing molecules with specific optical properties. While no specific TDDFT studies on 1,3,4,7-tetramethylpyrrolo[1,2-a]pyrazine have been reported, this methodology remains a standard approach for characterizing the excited-state behavior of novel heterocyclic compounds.
Molecular Modeling, Docking, and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling techniques are essential for understanding how molecules like pyrrolo[1,2-a]pyrazine derivatives interact with biological targets. Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. This approach is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
For instance, molecular modeling has been used to support the proposed mechanism of action for certain pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, which share a similar structural scaffold, as antimalarial agents by modeling their interaction with β-hematin. Similarly, molecular docking and dynamics simulations have been employed to study the binding of pyrazine-containing hybrids to various biological targets. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Although no specific molecular modeling studies on this compound have been published, these methods are readily applicable to investigate its potential biological activity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Analyses
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) analyses are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives to understand the structural requirements for their activity as mGluR5 antagonists. These studies generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are important for activity. While no QSAR or SPR analyses have been specifically performed on this compound, this approach could be utilized to explore its potential as a bioactive agent if a series of structurally related compounds with measured activities were available.
Reaction Mechanism Elucidation through Computational Pathways
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and to identify the most likely reaction pathway.
For multicomponent reactions leading to the synthesis of pyrrolo[1,2-a]pyrazines and related systems, possible mechanisms have been proposed based on established chemical principles. Computational studies can provide further support for these proposed mechanisms by calculating the activation energies for each step and by identifying key intermediates. While specific computational studies on the reaction mechanisms involving this compound are not available, the synthesis and reactivity of related 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines have been investigated, and reaction schemes have been proposed. Computational elucidation of these pathways could provide a deeper understanding of the reactivity of the pyrrolo[1,2-a]pyrazine core.
Investigation of Biological Activities and Underlying Mechanisms for Pyrrolo 1,2 a Pyrazine Scaffolds
Mechanistic Studies of Biological Action
In line with the absence of data on its biological activities, there are no mechanistic studies available for 1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine . The underlying molecular mechanisms through which this compound might interact with biological targets have not been elucidated. Research on other pyrrolo[1,2-a]pyrazine (B1600676) derivatives has provided some insights into their modes of action, such as the induction of apoptosis in cancer cells through the downregulation of anti-apoptotic proteins and activation of caspases. nih.gov However, it is not known if This compound would operate through similar or different pathways.
Investigations into Enzyme Active Site Interactions (e.g., HMGR Inhibition)
While direct studies on the inhibition of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) by this compound are not extensively documented in publicly available research, the broader class of nitrogen-containing heterocyclic compounds has been a subject of interest in the development of enzyme inhibitors. The exploration of novel scaffolds for their inhibitory activity against key enzymes like HMGR is an ongoing area of research. The focus of such investigations is often to identify compounds that can fit into the enzyme's active site and disrupt its catalytic activity. For instance, a study on novel pyrrolo[1,2-a]pyrazine derivatives explored their potential as kinase inhibitors, indicating the scaffold's versatility in interacting with enzyme active sites researchgate.net.
Modulation of Cellular Signaling Pathways (e.g., FTase-p38 Signaling Axis)
The modulation of cellular signaling pathways is a key mechanism through which many therapeutic agents exert their effects. Research into pyrrolo[1,2-a]pyrazine derivatives has revealed their potential to influence such pathways. A notable study demonstrated that a newly synthesized pyrrolo[1,2-a]pyrazine derivative exhibited anticancer activity that was associated with the farnesyltransferase (FTase)-p38 signaling axis nih.gov. This suggests that the pyrrolo[1,2-a]pyrazine scaffold can be chemically modified to create compounds that selectively interact with components of critical signaling cascades involved in cell proliferation and survival nih.gov. The orientation of substituents on the aromatic ring of these derivatives was found to be crucial for their inhibitory effects on the viability of human lymphoma U937 cells nih.gov.
Disruption of Quorum Sensing Mechanisms
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial strategies. Certain derivatives of the pyrrolo[1,2-a]pyrazine scaffold have been investigated for their ability to interfere with QS mechanisms. For example, 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione, extracted from Exiguobacterium indicum, has been shown to attenuate QS in Pseudomonas aeruginosa nih.gov. This compound was found to inhibit the production of QS-regulated virulence factors such as pyocyanin and elastase, as well as biofilm formation nih.gov. Such findings highlight the potential of the pyrrolo[1,2-a]pyrazine core in the development of novel anti-infective agents that disarm pathogens rather than killing them, which may reduce the pressure for resistance development.
| Compound | Bacterial Strain | Observed Effect |
| 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione | Pseudomonas aeruginosa | Attenuation of quorum sensing, inhibition of virulence factor production and biofilm formation. nih.gov |
Direct Binding to Biological Macromolecules (e.g., Viral Nucleoproteins)
The pyrrolo[1,2-a]pyrazine scaffold has been recognized for its antiviral potential researchgate.netresearchgate.net. While direct binding of this compound to viral nucleoproteins has not been specifically detailed, the broader class of pyrrolopyrazine derivatives has shown promise in this area. The mechanism of action for many antiviral compounds involves direct interaction with viral macromolecules, such as enzymes or structural proteins like the nucleoprotein, thereby inhibiting viral replication. The structural features of the pyrrolo[1,2-a]pyrazine ring system make it a candidate for designing molecules that can fit into the binding pockets of these viral targets.
Structure-Activity Relationship (SAR) Studies for Optimized Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For pyrrolo[1,2-a]pyrazine derivatives, SAR studies have provided valuable insights into how chemical modifications influence their biological activity.
A study on novel, chiral derivatives of pyrrolo[1,2-a]pyrazine with aromatic substituents at the C-4 position revealed key SAR aspects for anticonvulsant activity nih.gov. It was found that meta-substituted analogs exhibited high activity in maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests nih.gov. The orientation of substituents in the phenyl moiety had a marginal effect on the efficacy of the compounds in the 6 Hz model of pharmacoresistant limbic seizures nih.gov.
In another study focused on anticancer activity, the substitution pattern on the aromatic ring of pyrrolo[1,2-a]pyrazine derivatives was critical. A derivative with a 2,4-dimethoxyphenyl group was found to be a potent inhibitor of the survival of U937 cells, while a similar compound with a 2,5-dimethoxyphenyl moiety was ineffective, highlighting the importance of the substituent's position nih.gov. These studies underscore the tunability of the pyrrolo[1,2-a]pyrazine scaffold for achieving desired biological activities with enhanced potency and selectivity.
| Scaffold/Derivative | Biological Activity | Key SAR Findings |
| C-4 Aromatic Substituted Pyrrolo[1,2-a]pyrazines | Anticonvulsant | Meta-substitution on the aromatic ring enhances activity in MES and scMET tests. nih.gov |
| Phenyl-substituted Pyrrolo[1,2-a]pyrazines | Anticancer | The orientation of methoxy groups on the phenyl ring is critical for activity against U937 lymphoma cells. nih.gov |
Isolation and Identification from Diverse Natural Sources
Pyrrolo[1,2-a]pyrazine derivatives are not only synthesized in the laboratory but are also found in nature. Various microorganisms have been identified as producers of these compounds. For instance, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) has been isolated from Bacillus species and was identified as a primary secondary metabolite with antifungal properties against the soil-borne fungus Sclerotium bataticola ekb.eg. This compound has also been shown to exhibit a wide range of other biological activities, including antioxidant and antimicrobial effects researchgate.net.
The biosynthesis of pyrazines in nature often occurs through fermentation processes or the Maillard reaction nih.gov. Microorganisms such as Bacillus subtilis are capable of producing various alkylpyrazines nih.gov. While the direct isolation of this compound from a natural source is not explicitly documented in the reviewed literature, the presence of the core scaffold and its alkylated derivatives in microbes suggests that it could be a naturally occurring compound.
| Natural Source (Microorganism) | Isolated Pyrrolo[1,2-a]pyrazine Derivative | Reported Biological Activity |
| Bacillus spp. | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Antifungal against Sclerotium bataticola ekb.eg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
